
(5-ethoxy-2-methyl-1H-indol-3-yl)acetic acid
Overview
Description
(5-Ethoxy-2-methyl-1H-indol-3-yl)acetic acid (CAS: 34024-46-9) is an indole-derived acetic acid compound characterized by a 5-ethoxy and 2-methyl substitution on the indole ring. Its molecular formula is C₁₃H₁₅NO₃, with a molecular weight of 233.26 g/mol (). The ethoxy group at position 5 and methyl group at position 2 influence its electronic properties, solubility, and biological interactions. This compound is structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin, which share the indole-3-acetic acid scaffold ().
Preparation Methods
Preparation Methods
Formation of the Indole Core with 5-Ethoxy and 2-Methyl Substituents
The indole nucleus can be synthesized by classical methods such as the Fischer indole synthesis, starting from substituted phenylhydrazines and ketones or aldehydes bearing the ethoxy and methyl groups. Alternatively, regioselective substitution on preformed indole rings can be employed:
- Ethoxy substitution at the 5-position can be introduced via nucleophilic aromatic substitution or by starting from 5-hydroxyindole derivatives followed by ethylation using ethyl iodide or ethyl bromide under basic conditions.
- Methylation at the 2-position is commonly achieved by alkylation using methyl iodide or methyl sulfate in the presence of a base.
Representative Synthetic Route and Reaction Conditions
Step | Reaction Description | Reagents & Conditions | Yield (%) | Notes |
---|---|---|---|---|
1 | Synthesis of 5-ethoxy-2-methylindole | Fischer indole synthesis or substitution on 5-hydroxyindole; ethylation with ethyl iodide; methylation with methyl iodide | 60-75 | Control of regioselectivity critical |
2 | Alkylation at 3-position with ethyl bromoacetate | Ethyl bromoacetate, base (e.g., K2CO3), reflux in ethanol or DMF | 70-85 | Ester intermediate formed |
3 | Hydrolysis of ester to acetic acid | Aqueous acid or base (e.g., HCl or NaOH), reflux | 80-90 | Final product isolated by crystallization |
This sequence is consistent with the preparation of related indole-3-acetic acid derivatives and is optimized for good overall yield and purity.
Industrial and Advanced Preparation Techniques
- Continuous flow reactors have been employed in industrial settings to enhance reaction control, improve safety, and increase throughput during the alkylation and hydrolysis steps.
- Catalyst selection: Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) can be used to catalyze Friedel-Crafts type acylations or alkylations on the indole ring, with AlCl₃ generally providing higher yields but requiring anhydrous conditions.
- Solvent optimization: Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) can enhance electrophilic substitution efficiency.
Analytical Characterization Supporting Preparation
The structural integrity and purity of (5-ethoxy-2-methyl-1H-indol-3-yl)acetic acid are confirmed by:
Analytical Technique | Characteristic Data | Interpretation |
---|---|---|
¹H NMR (400 MHz, DMSO-d6) | δ 10.9 (indole NH), δ 3.5-4.0 (ethoxy CH2), δ 2.3-2.5 (methyl groups), δ 3.6 (CH2 of acetic acid) | Confirms substitution pattern and side chain |
Mass Spectrometry (MS) | Molecular ion peak at m/z 217.26 (M+H)+ | Confirms molecular weight consistent with C13H15NO2 |
Infrared Spectroscopy (IR) | C=O stretch at ~1700 cm⁻¹, NH stretch at ~3300 cm⁻¹ | Confirms presence of carboxylic acid and indole NH |
These data are consistent with reported values for analogous indole-3-acetic acid derivatives.
Research Findings and Notes on Reaction Parameters
- Yield optimization: Reaction temperature, solvent polarity, and catalyst choice significantly influence yields, especially in the alkylation step.
- Purification: Column chromatography using silica gel and elution with ethyl acetate/hexane mixtures is effective to isolate pure compound.
- Safety: Use of protective equipment (gloves, goggles, respirators) is essential due to potential irritancy and toxicity of reagents and intermediates.
Summary Table of Preparation Methods
Preparation Stage | Methodology | Key Reagents | Typical Yield | Remarks |
---|---|---|---|---|
Indole core formation | Fischer indole synthesis or substitution on 5-hydroxyindole | Phenylhydrazine, ketones, ethyl iodide, methyl iodide | 60-75% | Regioselective substitution critical |
Acetic acid side chain introduction | Alkylation with ethyl bromoacetate followed by hydrolysis | Ethyl bromoacetate, K2CO3, acid/base for hydrolysis | 70-90% | Two-step approach improves yield |
Purification and characterization | Chromatography, NMR, MS, IR | Silica gel, solvents (ethyl acetate, hexane) | - | Ensures structural confirmation |
The preparation of this compound is well-established through classical organic synthesis routes involving indole core construction, selective substitution, and side chain introduction via alkylation and hydrolysis. Optimization of reaction conditions such as catalyst, solvent, and temperature is essential for maximizing yield and purity. Analytical techniques including NMR, MS, and IR spectroscopy provide robust confirmation of the compound's structure.
This synthesis strategy is supported by diverse research findings and industrial practices, offering a reliable framework for laboratory and scale-up production of this important indole derivative.
Chemical Reactions Analysis
Types of Reactions
(5-ethoxy-2-methyl-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Organic Synthesis
(5-Ethoxy-2-methyl-1H-indol-3-yl)acetic acid serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation: Can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate.
- Reduction: Reduction reactions can yield alcohols or amines using lithium aluminum hydride.
Reaction Type | Reagents | Products |
---|---|---|
Oxidation | KMnO₄ | Carboxylic acids, ketones |
Reduction | LiAlH₄ | Alcohols, amines |
Substitution | Halogens | Halogenated indoles |
Research has indicated that this compound exhibits notable biological activities:
Anticancer Properties:
In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including hepatocellular carcinoma cells. Mechanisms of action include:
- Induction of apoptosis
- Cell cycle arrest at the G0/G1 phase
Case Study:
A study highlighted its cytotoxic effects against hepatocellular carcinoma (HCC) cells, showing significant inhibition of cell viability at concentrations as low as 10 μM . The study also indicated that the compound activates specific pathways related to oxidative stress, enhancing its anticancer efficacy.
Pharmaceutical Applications
The compound is being investigated for its potential therapeutic effects in drug development:
- Lead Compound for Anticancer Drugs: Its structure allows it to be modified for enhanced activity against cancer.
Pharmacological Activities:
Research suggests that derivatives of this compound possess antibacterial and antifungal properties, making them candidates for further pharmacological evaluation .
Mechanism of Action
The mechanism of action of (5-ethoxy-2-methyl-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitutions at Position 5 of the Indole Ring
2-(5-Methoxy-1H-indol-3-yl)acetic Acid (CAS: 2882-15-7)
- Molecular Formula: C₁₁H₁₁NO₃
- Molecular Weight : 205.21 g/mol
- Key Differences : Replaces the ethoxy group with methoxy at position 3.
- The similarity score (0.98) indicates nearly identical electronic profiles ().
(5-Fluoro-1H-indol-3-yl)acetic Acid
- Molecular Formula: C₁₀H₈FNO₂
- Molecular Weight : 193.17 g/mol
- Key Differences : Fluorine replaces the ethoxy group at position 4.
- Impact : Fluorine’s electronegativity increases metabolic stability and alters receptor binding. This compound is used in neuroprotective and antiproliferative studies ().
(5-Phenyl-1H-indol-3-yl)acetic Acid (CAS: 168649-23-8)
- Molecular Formula: C₁₆H₁₃NO₂
- Molecular Weight : 251.28 g/mol
- Key Differences : A phenyl group replaces the ethoxy substituent.
Substitutions at Position 2 of the Indole Ring
2-(5-Ethoxy-6-methyl-1H-indol-3-yl)acetic Acid
- Molecular Formula: C₁₃H₁₅NO₃ (hypothetical)
- Key Differences : Methyl group shifted to position 5.
- Impact : Altered steric hindrance may affect binding to enzymes like cyclooxygenase (COX) ().
Methyl 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetate (CAS: 7588-36-5)
- Molecular Formula: C₁₃H₁₅NO₃
- Molecular Weight : 233.26 g/mol
- Key Differences : Methyl ester replaces the carboxylic acid.
- Impact : Increased lipophilicity and reduced ionization at physiological pH, often used as a prodrug ().
Functional Group Modifications
Ethyl 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetate
- Molecular Formula: C₁₄H₁₇NO₃
- Molecular Weight : 247.29 g/mol
- Key Differences : Ethyl ester instead of carboxylic acid.
- Impact : Improved cell membrane permeability but requires metabolic activation for therapeutic activity ().
5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl Acetic Acid
- Molecular Formula : C₁₄H₁₁N₂O₃S₂
- Key Differences: Incorporates a thiazolidinone ring fused to the indole.
- Impact: Exhibits dual inhibitory activity (e.g., COX-2 and antimicrobial targets) due to the thioxothiazolidinone moiety ().
Structural and Functional Comparison Table
Biological Activity
(5-ethoxy-2-methyl-1H-indol-3-yl)acetic acid is a derivative of indole characterized by an ethoxy group at the 5-position and a methyl group at the 2-position. Its molecular formula is C12H15NO3, with a molecular weight of approximately 221.25 g/mol. Indole derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to explore the biological activity of this compound, highlighting its potential therapeutic applications and mechanisms of action.
The compound features a carboxylic acid functional group, which is crucial for its reactivity and biological interactions. The electronic properties imparted by the indole structure and its substituents influence its biological activity. Preliminary studies suggest that this compound may interact with various biological targets, including enzymes and receptors involved in inflammation and oxidative stress pathways .
Anticancer Activity
Indole derivatives have been extensively studied for their anticancer properties. For instance, modifications at the indole ring can enhance cytotoxicity against various cancer cell lines. Research indicates that certain indole derivatives induce cell death through mechanisms such as methuosis—a form of cell death characterized by cytoplasmic vacuolization .
A study evaluating similar indole compounds demonstrated that alterations at specific positions on the indole ring could drastically change their growth inhibitory activity against glioblastoma cells. The study reported that compounds with ethoxy substitutions exhibited intermediate activity, suggesting potential for further development .
Anti-inflammatory and Antioxidant Effects
Indole derivatives are also recognized for their anti-inflammatory and antioxidant properties. These compounds can modulate pathways related to oxidative stress, potentially reducing inflammation and cellular damage . The interactions of this compound with inflammatory mediators warrant further investigation to elucidate its efficacy in inflammatory diseases.
The mechanisms through which this compound exerts its biological effects are not fully understood but may involve:
- Enzyme Inhibition : Indole derivatives often act as inhibitors of enzymes involved in critical metabolic pathways.
- Receptor Modulation : They may bind to specific receptors, altering their activity and influencing downstream signaling cascades.
- Gene Expression Changes : Indoles can affect gene expression profiles, leading to altered cellular responses.
Case Studies
Several studies have explored the biological activity of structurally similar indole derivatives:
Compound | Activity | IC50 Value | Cell Line |
---|---|---|---|
5-Methoxy Indole Derivative | Anticancer | 10 μM | U251 Glioblastoma |
8-Hydroxyquinoline Indole Derivative | Anticancer | 4.87 μM | Colo320 |
Indolyl-Pyridinyl-Propenones | Methuosis Induction | Varies | Various Tumor Cell Lines |
These case studies highlight the potential of indole derivatives in cancer therapy, emphasizing the need for continued research into their mechanisms and efficacy.
Q & A
Q. Basic: What synthetic methodologies are recommended for preparing (5-ethoxy-2-methyl-1H-indol-3-yl)acetic acid?
Answer:
Synthesis typically involves functionalizing the indole core. A common approach includes:
- Step 1: Ethoxylation at the indole’s 5-position using ethyl bromide or ethyl iodide under basic conditions (e.g., NaH/DMF) .
- Step 2: Acetic acid side-chain introduction via alkylation or condensation. For example, reacting 5-ethoxy-2-methylindole with bromoacetic acid in the presence of a base (e.g., K₂CO₃) .
- Step 3: Purification via recrystallization (e.g., DMF/acetic acid mixtures) or column chromatography .
Key validation involves NMR (¹H/¹³C) and mass spectrometry to confirm regiochemistry and purity .
Q. Advanced: How can discrepancies in reported biological activities of this compound be systematically addressed?
Answer:
Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:
- Comparative Assays: Replicate studies under standardized conditions (e.g., pH, temperature) using identical cell lines (e.g., HEK293 for receptor binding) .
- Metabolite Profiling: Use LC-MS/MS to rule out degradation products or metabolites influencing activity .
- Structural Confirmation: Ensure batch-to-batch consistency via XRD or FT-IR to exclude isomerization or impurities .
Q. Basic: What analytical techniques are optimal for characterizing this compound’s structural integrity?
Answer:
- FT-IR Spectroscopy: Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, indole N-H at ~3400 cm⁻¹) .
- NMR (¹H/¹³C): Confirms substitution patterns (e.g., ethoxy group δ 1.3 ppm for CH₃, 3.5-4.0 ppm for CH₂; indole H-3 proton at δ 7.1-7.3 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (theoretical C₁₃H₁₅NO₃: 233.1052 g/mol) .
Q. Advanced: Which computational models predict the pharmacokinetic behavior of this compound?
Answer:
- Molecular Dynamics (MD): Simulates membrane permeability (e.g., logP prediction via ChemAxon or Schrödinger Suite) .
- Density Functional Theory (DFT): Calculates electronic properties (e.g., HOMO-LUMO gaps for reactivity) and pKa (carboxylic acid ~3.5) .
- ADMET Prediction Tools: Use SwissADME or ADMETlab to estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .
Q. Basic: What are critical storage conditions to maintain compound stability?
Answer:
- Temperature: Store at –20°C in airtight, light-resistant vials to prevent oxidation .
- Solvent: Dissolve in DMSO (for biological assays) or ethanol (for synthesis), ensuring <1% water to avoid hydrolysis .
- Handling: Use inert atmospheres (N₂/Ar) during weighing to minimize degradation .
Q. Advanced: How can in vitro assays be optimized to study enzyme inhibition by this compound?
Answer:
- Enzyme Selection: Use recombinant human enzymes (e.g., COX-2 for anti-inflammatory studies) with activity validated via fluorometric assays .
- Kinetic Analysis: Employ Michaelis-Menten plots with varying substrate concentrations (0.1–10 mM) to determine IC₅₀ and inhibition type (competitive/uncompetitive) .
- Controls: Include indomethacin (for COX-2) or other reference inhibitors to benchmark potency .
Properties
IUPAC Name |
2-(5-ethoxy-2-methyl-1H-indol-3-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-3-17-9-4-5-12-11(6-9)10(7-13(15)16)8(2)14-12/h4-6,14H,3,7H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQVPTYRFOINMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=C2CC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20281753 | |
Record name | (5-ethoxy-2-methyl-1H-indol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20281753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34024-46-9 | |
Record name | 34024-46-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22873 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (5-ethoxy-2-methyl-1H-indol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20281753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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